3-Bromo-2-isobutoxy-benzylamine hydrochloride
Description
Properties
IUPAC Name |
[3-bromo-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMWPJKCMWGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-2-isobutoxy-benzylamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H16BrClN
- Molecular Weight : 279.62 g/mol
- Functional Groups : The compound features a bromine atom, an isobutoxy group, and a benzylamine moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and the isobutoxy group enhances its binding affinity, potentially leading to specific pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-Bromo-2-isobutoxy-benzylamine | MRSA | 16 |
| 3-Bromo-2-isobutoxy-benzylamine | E. coli | 32 |
These findings suggest that the compound could be developed as a potential antibacterial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| HEK293 (normal kidney) | >100 |
This selectivity makes it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Antibiotics highlighted the effectiveness of similar benzylamine derivatives against drug-resistant bacteria. The study showed that compounds with halogen substitutions exhibited enhanced antibacterial activity, suggesting that this compound may share these properties .
- Cytotoxicity in Cancer Cells : Research published in Cancer Letters demonstrated that certain benzylamine derivatives induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This mechanism could be relevant for this compound as well .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | CAS Number | Purity |
|---|---|---|---|---|---|
| 3-Bromo-2-isobutoxy-benzylamine hydrochloride | C₁₁H₁₇BrClNO | 294.63 | Bromine (3-), Isobutoxy (2-), Benzylamine | 2206608-72-0 | 95% |
| 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine | C₁₂H₁₈BrNO | 280.19 | Bromine (4-), Isobutoxy (2-), Ethylamine | 1551635-62-1 | 95% |
| 3-Bromo-4-methoxyaniline hydrochloride | C₇H₉BrClNO | 238.51 | Bromine (3-), Methoxy (4-), Aniline | 80523-34-8 | N/A |
| 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride | C₅H₈BrClN₂O | 227.49 | Bromine (3-), Isoxazole ring, Ethylamine | 2470436-09-8 | N/A |
Key Observations :
Substituent Position and Bulkiness: The isobutoxy group in the target compound (vs.
Amine Backbone Differences : Benzylamine (target compound) vs. ethylamine (e.g., 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine) affects electronic distribution and hydrogen-bonding capacity, influencing solubility and bioavailability .
Heterocyclic Variations : The isoxazole ring in 2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride introduces aromatic nitrogen, which may enhance metabolic stability compared to purely aliphatic systems .
Functional and Application Differences
- Pharmaceutical Relevance :
- Analytical Challenges: Bromine substitution complicates spectroscopic characterization (e.g., NMR splitting patterns) compared to non-halogenated analogs like fluoxetine hydrochloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


